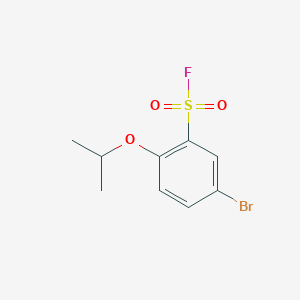

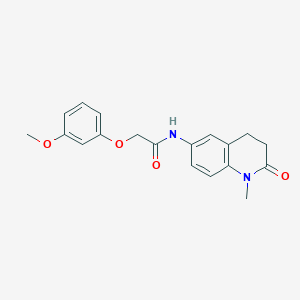

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonyl fluoride compounds, such as 2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride and 5-Bromo-2-methoxybenzenesulfonyl fluoride, are often used in chemical synthesis . They can serve as connectors for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride” are not available, similar compounds like 2-bromo-5-fluorobenzotrifluoride have been synthesized using methods involving bromination and fluorination reactions .Chemical Reactions Analysis

The chemical reactions involving sulfonyl fluoride compounds can be complex and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 5-Bromo-2-methoxybenzenesulfonyl fluoride is a solid with a melting point of 92-97 °C .Wissenschaftliche Forschungsanwendungen

Fluorosulfonylation Reagents

A study highlighted the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) indicating the potential of similar compounds in serving as multifunctional electrophiles or SuFEx clickable materials. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing the utility of such compounds in enriching chemical synthesis toolkits (Leng & Qin, 2018).

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, incorporating similar structural motifs, indicated high singlet oxygen quantum yields. Such compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, suggesting related compounds could also find applications in medicinal chemistry and therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).

Drug Development and Catalysis

Compounds with sulfonyl fluoride moieties, such as the discussed compound, are increasingly important in drug development and catalysis. Their unique reactivity profile allows for selective modification of biomolecules, potentially leading to the development of novel inhibitors or therapeutic agents. For instance, sulfonamides incorporating fluorine have been shown to effectively inhibit carbonic anhydrases from Mycobacterium tuberculosis, offering a new avenue for antimycobacterial agents with a different mechanism of action (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Organic Synthesis and Chemical Modifications

Research on the photocatalyzed oxidation of benzylic compounds highlights the utility of similar fluorinated compounds in synthesizing electron-deficient, less substituted benzylic fluorides. This indicates the relevance of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride in facilitating novel routes to structurally complex fluorinated organic molecules, potentially improving drug properties or creating new materials (Bloom, McCann, & Lectka, 2014).

Analytical Chemistry and Sensing

Boric acid-functional lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions utilize similar principles of chemistry, illustrating how fluorinated compounds might be applied in the development of advanced sensing materials for environmental monitoring or diagnostic applications (Yang, Wang, Wang, & Yin, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-propan-2-yloxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXGYOGGQPRXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)